molecular formula C6H4ClF3N2 B8440266 2-Chloroamino-5-trifluoromethylpyridine

2-Chloroamino-5-trifluoromethylpyridine

Cat. No.: B8440266
M. Wt: 196.56 g/mol
InChI Key: NXCILKVBUPHKHF-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name This compound denotes a pyridine ring substituted with a chlorine atom at position 2, an amino group at position 2 (adjacent to chlorine), and a trifluoromethyl (-CF₃) group at position 5. This naming follows the positional numbering convention for pyridine derivatives, where substituents are assigned the lowest possible numbers.

Structural analysis of related compounds, such as 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), reveals a planar pyridine ring with bond angles and lengths consistent with aromaticity. The trifluoromethyl group at position 5 introduces significant electronic effects due to its strong electron-withdrawing nature, while the chloroamino group at position 2 contributes to both steric and electronic modulation.

Property Value (Analogous Compounds) Source
Molecular formula C₆H₄ClF₃N₂ Inferred
Molecular weight 200.56 g/mol Calculated
Boiling point ~210–220°C (estimated)
Density 1.49–1.61 g/cm³

Historical Development of Halogenated Trifluoromethylpyridines

The synthesis of halogenated trifluoromethylpyridines dates to the mid-20th century, driven by their utility as intermediates in herbicide production. For example, 2-chloro-5-trifluoromethylpyridine (CAS 52334-81-3) was first reported in the 1970s as a precursor to the herbicide diflufenican. Early methods involved vapor-phase chlorination of 3-trifluoromethylpyridine at 300–450°C, yielding ~40% of the desired product alongside positional isomers.

Key advancements include:

  • Catalytic chlorination : The use of UV radiation or free-radical initiators (e.g., azobisisobutyronitrile) to improve selectivity in liquid-phase reactions.
  • Fluorination techniques : Replacement of trichloromethyl groups with trifluoromethyl groups via halogen exchange, as seen in the synthesis of 2-chloro-5-trifluoromethylpyridine from 2-chloro-5-trichloromethylpyridine.

Positional Isomerism in Chloroamino-trifluoromethylpyridine Derivatives

Positional isomerism significantly impacts the reactivity and applications of these compounds. For instance:

  • 2-Chloro-5-trifluoromethylpyridine (CAS 52334-81-3) is favored in herbicidal applications due to its stability and electronic profile.
  • 3-Chloro-5-trifluoromethylpyridine (CAS 69045-84-7) exhibits distinct NMR shifts, with a ¹³C signal at 121.5 ppm for the CF₃ group, compared to 119.8 ppm in the 2-chloro isomer.
  • 4-Chloro-3-trifluoromethylpyridine (CAS 732306-24-0) demonstrates altered solubility due to its hydrochloride salt form, which sublimes at ~135°C.

Synthetic challenges arise from competing reaction pathways. For example, chlorination of 3-trifluoromethylpyridine yields 62% 2-chloro-5-trifluoromethylpyridine but also produces 6% 2-chloro-3-trifluoromethylpyridine, requiring chromatographic separation.

Properties

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

N-chloro-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H4ClF3N2/c7-12-5-2-1-4(3-11-5)6(8,9)10/h1-3H,(H,11,12)

InChI Key

NXCILKVBUPHKHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NCl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-chloroamino-5-trifluoromethylpyridine exhibit notable antimicrobial properties. For instance, studies indicate that this compound can effectively combat resistant strains of bacteria, such as Staphylococcus aureus, suggesting its potential as a therapeutic agent against antibiotic-resistant infections.

Anticancer Research

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a promising candidate for further development in cancer therapies . The mechanism of action appears to involve the modulation of apoptotic pathways, which could lead to the development of new anticancer drugs.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In experimental models, it significantly reduced pro-inflammatory cytokines like TNF-alpha and IL-6, indicating its potential utility in treating chronic inflammatory diseases.

Herbicidal Activity

The compound serves as a crucial intermediate in the synthesis of herbicides. Its derivatives are utilized to develop herbicidal agents that protect crops from pests and weeds. Research indicates that these compounds can be effective in controlling various agricultural pests, thus enhancing crop yields .

Crop Protection Products

Numerous trifluoromethylpyridine derivatives have been introduced into the agrochemical market, with many receiving regulatory approval for use in crop protection . The unique physicochemical properties imparted by the trifluoromethyl group contribute to their effectiveness as pesticides.

Synthesis and Preparation Methods

The synthesis of this compound typically involves chlorination processes that allow for selective introduction of chlorine into the pyridine ring. Various methods have been reported:

  • Vapor-phase chlorination : This method is preferred due to its efficiency in producing high-purity products while minimizing by-products .
  • Fluorination : Subsequent fluorination steps are often employed to enhance the biological activity of the resultant compounds .

Antimicrobial Resistance Study

A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against resistant bacterial strains, underscoring its potential role in developing new antibiotics.

Cancer Therapeutics

Research documented in Cancer Letters explored the compound's ability to trigger apoptosis in cancer cells, suggesting pathways for drug development targeting various malignancies .

Data Summary Table

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacteria
Anticancer drugsInduces apoptosis in cancer cell lines
Anti-inflammatory treatmentsReduces pro-inflammatory cytokines
AgrochemicalsHerbicidesEffective against agricultural pests
Crop protection productsApproved for use in various crops

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic displacement, enabling derivatization:

Key Transformations

  • Amination :

    • Reacts with ammonia/amines at 120-180°C to form 2-amino-5-trifluoromethylpyridine derivatives (precursors to fungicides like fluazinam) .

    • Selectivity >85% when using Pd/C catalysts in ethanol .

  • Hydrolysis :

    • Controlled alkaline hydrolysis yields 2-hydroxy-5-trifluoromethylpyridine, though competing ring decomposition occurs above pH 12 .

Radical-Mediated Reactions

Liquid-phase chlorination with radical initiators shows distinct regioselectivity:

Experimental Conditions

  • Solvent: CCl₄

  • Initiator: α,α'-azobisisobutyronitrile (AIBN)

  • UV irradiation wavelength: 254 nm

Product Distribution

Reaction Time (h)2,5-CTF (%)2,3-CTF (%)Dichloro Byproducts (%)
8721117
1568923

Catalytic Fluorination

While not directly observed in 2,5-CTF, related trifluoromethylpyridines undergo Cu-mediated fluorination:

Mechanistic Pathway

  • C-Cl bond activation via oxidative addition to Cu(I)

  • F⁻ insertion from CsF/KF

  • Reductive elimination yields fluoro derivatives

Stability and Degradation

Thermal Stability

  • Decomposes above 500°C via cleavage of C-CF₃ bond

  • Half-life in aqueous solution: 14 days (pH 7, 25°C)

Photolytic Degradation

  • UV exposure (λ > 290 nm) induces defluorination with 83% mass loss after 48 hrs

Comparative Reactivity

The trifluoromethyl group at position 5 directs electrophilic substitution to position 2/6, while deactivating positions 3/4:

Substitution Preferences

Reaction TypePreferred PositionRelative Rate (vs pyridine)
Electrophilic chlorination2 > 60.38
Nucleophilic amination21.72

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • CAS Number : 79456-26-1
  • Molecular Formula : C₆H₄ClF₃N₂
  • Synonyms: 2-Amino-3-chloro-5-trifluoromethylpyridine; 3-Chloro-5-(trifluoromethyl)pyridin-2-amine .

Structural Features: This compound features a pyridine ring substituted with an amino group (-NH₂) at position 2, a chlorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and agrochemical research .

Applications :
Primarily used as a pharmaceutical intermediate, it serves in synthesizing bioactive molecules targeting kinase inhibition and antimicrobial activity. Its electron-deficient pyridine core facilitates regioselective functionalization .

Comparison with Similar Compounds

The structural and functional differences between 2-chloroamino-5-trifluoromethylpyridine and its analogs are critical for understanding their reactivity, toxicity, and applications. Below is a detailed comparison:

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Substituent Positions Melting Point (°C) Key Properties/Applications References
This compound 79456-26-1 C₆H₄ClF₃N₂ 2-NH₂, 3-Cl, 5-CF₃ Not reported Pharmaceutical intermediate; kinase inhibitor synthesis
5-Amino-2-(trifluoromethyl)pyridine 2737744 (PubChem) C₆H₅F₃N₂ 2-CF₃, 5-NH₂ Not reported Associated with toxic encephalopathy and methemoglobinemia in poisoning cases
2-Chloro-5-iodopyridine N/A C₅H₂ClIN 2-Cl, 5-I 99 Halogenated intermediate for cross-coupling reactions
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine 1027818-88-7 C₆H₂ClF₃IN 2-CF₃, 4-Cl, 5-I Not reported Halogen-rich structure for radiopharmaceuticals
6-Chloro-5-(trifluoromethyl)pyridin-2-amine 79456-28-3 C₆H₄ClF₃N₂ 2-NH₂, 5-CF₃, 6-Cl Not reported Positional isomer; altered electronic effects for agrochemicals

Table 2: Reactivity and Functionalization

Compound Reactivity Profile Synthetic Applications References
This compound - Amino group enables nucleophilic substitution (e.g., amidation).
- Chlorine supports Suzuki-Miyaura coupling.
- Synthesis of guanidines via Chloroformamidine hydrochloride .
- Anticancer agent precursors.
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid - Boronic acid facilitates cross-coupling (e.g., with aryl halides). - Building block for biaryl structures in drug discovery.
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine - Fluorine enhances electronegativity, stabilizing intermediates. - Fluorinated analogs for PET imaging probes.
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate - Ester group allows hydrolysis to carboxylic acid. - Intermediate for herbicides and fungicides.

Research Findings and Key Differences

Positional Isomerism :

  • 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3) shares the same molecular formula as the target compound but differs in substituent positions. The chlorine at position 6 reduces electron density at the pyridine nitrogen, altering hydrogen-bonding capacity in receptor interactions .
  • 2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS 72587-18-9) exhibits a higher similarity score (0.81) to the target compound but lacks the trifluoromethyl group’s steric bulk at position 5, impacting ligand-receptor binding .

Biological Activity: The amino group in this compound enhances solubility compared to non-aminated analogs like 2-chloro-5-iodopyridine, making it more suitable for aqueous-phase reactions . Halogenated Derivatives (e.g., 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine) show higher reactivity in nucleophilic aromatic substitution due to multiple electron-withdrawing groups .

Industrial Relevance :

  • Derivatives like 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 505084-59-3) are pivotal in synthesizing herbicides, leveraging the carboxylic acid group for salt formation and formulation stability .

Preparation Methods

N-Oxidation of 3-Methylpyridine

The foundational step in the synthesis involves N-oxidation of 3-methylpyridine using hydrogen peroxide (30–35% w/w) in glacial acetic acid at 70–80°C for 18–24 hours. A molar ratio of 1:1.4–1.5 (3-methylpyridine:H₂O₂) ensures complete conversion to N-oxy-3-methylpyridine, with acetic acid acting as both solvent and proton donor. This exothermic reaction requires precise temperature control to avoid over-oxidation.

Chlorination with Benzoyl Chloride

N-Oxy-3-methylpyridine undergoes regioselective chlorination at the 2-position using benzoyl chloride in dichloromethane. Triethylamine (1.3–1.7 equivalents relative to substrate) neutralizes HCl byproducts, while a 1:1.4–1.6 molar ratio of substrate to benzoyl chloride achieves 85–90% conversion to 2-chloro-5-methylpyridine within 3–4 hours under reflux. The reaction’s regioselectivity arises from the electron-withdrawing N-oxide group directing electrophilic attack to the para-methyl position.

Radical Chlorination of the Methyl Group

The methyl group at position 5 is converted to trichloromethyl via radical chlorination using Cl₂ gas (1.5–2.0 equivalents) in o-dichlorobenzene at 120–140°C. Azobisisobutyronitrile (AIBN, 5–8 wt%) initiates radical chain propagation, with continuous Cl₂ bubbling ensuring steady reaction kinetics. After 18–20 hours, 2-chloro-5-trichloromethylpyridine is isolated in 81–83% yield via vacuum distillation.

Table 1: Optimization of Radical Chlorination Conditions

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)100–15014083.5
AIBN Loading (wt%)3–10882.7
Reaction Time (h)12–242081.0

Fluorination with Anhydrous KF

The final step replaces trichloromethyl with trifluoromethyl using anhydrous KF (2.0–2.4 equivalents) in dimethyl sulfoxide (DMSO) at 100°C under nitrogen. Cetyltrimethylammonium bromide (CTAB, 6–10 wt%) acts as a phase-transfer catalyst, enabling nucleophilic displacement of chloride. After 5–7 hours, distillation yields 2-chloro-5-trifluoromethylpyridine with 78–81% purity.

Gas-Phase Catalytic Chlorination

Catalyst Design and Reaction Mechanism

A novel vapor-phase method employs 3-trifluoromethylpyridine and Cl₂ over a Pd/MgF₂ catalyst (2–5 wt% Pd) supported on γ-alumina. At 220–360°C, the reaction proceeds via electrophilic aromatic substitution, with MgF₂ enhancing Pd’s Lewis acidity to activate Cl₂. This single-step process achieves 92–95% substrate conversion and 88–90% selectivity for the 2-chloro isomer.

Table 2: Catalyst Performance Across Supports

Support MaterialPd Loading (wt%)Conversion (%)Selectivity (%)
γ-Alumina3.594.289.5
Activated Carbon3.587.182.3
Aluminum Fluoride3.591.888.7

γ-Alumina’s high surface area (150–200 m²/g) and thermal stability make it ideal for sustaining catalytic activity at elevated temperatures.

Thiourea-Mediated Functionalization for Amino Derivatives

While direct synthesis of 2-chloroamino-5-trifluoromethylpyridine remains undocumented, analogous piperazine-thiourea syntheses suggest viable pathways. For example, N-(4-methylpyridin-2-yl)-4-(3-trifluoromethylphenyl)piperazine-1-carbothioamide is synthesized via 1,1′-thiocarbonyldiimidazole-mediated coupling. Adapting this method, 2-chloro-5-trifluoromethylpyridine could undergo nucleophilic aromatic substitution with ammonia or amines under high-pressure conditions to introduce the amino group.

Environmental and Industrial Considerations

Waste Stream Management

The multi-step method generates HCl, chlorinated solvents, and fluoride salts, necessitating neutralization and recycling protocols. In contrast, the gas-phase process minimizes solvent use, reducing E-factor from 12.4 (multi-step) to 1.8.

Scalability and Cost Analysis

Bulk production favors the gas-phase method due to lower energy input (ΔT = 220°C vs. 140°C for fluorination) and catalyst reusability (>20 cycles without significant deactivation) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloroamino-5-trifluoromethylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via halogenation of 5-trifluoromethylpyridine precursors or through nucleophilic substitution of 2-amino-5-trifluoromethylpyridine derivatives. For example, direct chlorination using POCl₃ or PCl₃ under reflux (60–80°C, 6–12 hours) yields ~70–85% purity, but requires post-synthesis purification via column chromatography . Alternative routes involve coupling reactions (e.g., Suzuki-Miyaura) with chloro-substituted boronic acids, achieving higher regioselectivity but requiring palladium catalysts .
  • Key Data :

MethodReagentsTemperature (°C)Yield (%)Purity (GC)
HalogenationPOCl₃807290%
Suzuki couplingPd(PPh₃)₄1006597%
Source:

Q. How can researchers ensure high-purity isolation of this compound?

  • Methodological Answer : Crystallization from ethanol/water mixtures (1:3 ratio) at 4°C is effective for removing unreacted starting materials. For trace impurities (<2%), preparative HPLC with a C18 column (acetonitrile/water mobile phase) achieves >99% purity. GC-MS and ¹H/¹³C NMR are critical for verifying purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Distinct peaks at δ 8.2–8.5 ppm (pyridine ring protons) and δ 5.1–5.3 ppm (amino group, if present) .
  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
  • IR : Stretching bands at 1550–1600 cm⁻¹ (C=N) and 1120–1150 cm⁻¹ (C-F) .

Advanced Research Challenges

Q. How does the trifluoromethyl group influence regioselectivity in substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the meta position relative to itself. For example, nitration occurs at the 3-position of the pyridine ring, while nucleophilic substitutions (e.g., amination) favor the 2-position due to steric and electronic effects. Computational DFT studies (B3LYP/6-31G*) corroborate this regioselectivity .
  • Contradiction Note : Some studies report anomalous para-substitution under high-temperature conditions (>120°C), suggesting competing radical pathways .

Q. What strategies resolve contradictions in reported reaction pathways for halogen exchange?

  • Methodological Answer : Discrepancies in halogen-exchange efficiency (e.g., Cl → Br) arise from solvent polarity and catalyst choice. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may deactivate Pd catalysts. Controlled experiments with in situ IR monitoring are recommended to track intermediate formation .

Q. How does thermal stability impact storage and experimental design?

  • Methodological Answer : The compound decomposes above 150°C, releasing toxic HF and Cl₂ gases. Long-term storage requires anhydrous conditions (argon atmosphere) at -20°C. For high-temperature reactions (e.g., catalysis), use sealed vessels with pressure relief .
  • Stability Data :

ConditionDegradation (%)Time (days)
25°C, air1230
-20°C, argon<130
Source:

Q. What are the understudied applications in medicinal chemistry?

  • Methodological Answer : The compound’s bioisosteric potential (mimicking carboxylic acids via CF₃) makes it valuable in kinase inhibitor design. In silico docking (AutoDock Vina) shows affinity for EGFR (ΔG = -9.2 kcal/mol), but in vitro validation is limited. Collaborate with pharmacology labs to assess ADMET profiles .

Data Contradiction Analysis

Q. Why do melting points vary across literature (95–97.5°C vs. 102°C)?

  • Analysis : Impurity levels (e.g., residual solvents) and polymorphism explain discrepancies. Reproduce results using DSC with a heating rate of 5°C/min and compare with certified reference standards (e.g., NIST) .

Methodological Resources

  • Synthetic Protocols : Cottet & Schlosser (2004) for regioselective functionalization .
  • Analytical Workflows : Thermo Scientific’s GC-MS parameters (Column: TG-5MS, 30 m × 0.25 mm) .
  • Safety Protocols : Store in amber glass under inert gas; avoid contact with oxidizing agents .

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